Propargyl-choline is a synthetic analog of choline, characterized by the presence of a terminal alkyne group. This compound serves as a bioortholog of choline, allowing it to be metabolically incorporated into various phospholipids, particularly phosphatidylcholine. Propargyl-choline plays a significant role in cell biology and lipid metabolism studies due to its unique properties that facilitate visualization and analysis of lipid dynamics in biological systems.
Propargyl-choline is classified as a choline derivative, specifically designed for applications in metabolic labeling and imaging of choline-containing phospholipids. It is primarily sourced through chemical synthesis methods that introduce the alkyne functionality into the choline structure, enhancing its utility in bioorthogonal chemistry applications.
The synthesis of propargyl-choline typically involves the following steps:
Recent advancements have focused on optimizing these methods to enhance yield and purity while minimizing by-products. For instance, click chemistry techniques are employed for labeling studies, where propargyl-choline can react with azide-containing fluorescent probes to visualize lipid incorporation in cells .
Propargyl-choline has the following molecular formula: . Its molecular weight is approximately 128.19 g/mol. The structure features a quaternary ammonium group characteristic of choline, with an alkyne group at one end:
This structure allows propargyl-choline to be incorporated into cellular membranes via the CDP-choline pathway, replacing natural choline in phospholipids .
Propargyl-choline undergoes several key reactions:
The mechanism of action for propargyl-choline primarily involves its incorporation into cell membranes where it substitutes for natural choline:
This metabolic labeling allows researchers to study lipid dynamics in real-time within live cells or tissues.
The compound's stability and solubility are critical for its application in live-cell imaging and metabolic studies.
Propargyl-choline has several important applications in scientific research:
Propargyl-choline enters eukaryotic cells primarily through endogenous choline transport systems. High-affinity sodium-dependent choline transporters (CHT) facilitate uptake in neuronal cells, while sodium-independent organic cation transporters (OCT) and choline transporter-like proteins (CTL) mediate import in non-neuronal cell types [2] [6]. Once internalized, propargyl-choline undergoes sequential enzymatic modifications identical to native choline metabolism:
Mass spectrometry analyses confirm that propargyl-choline incorporates into all choline phospholipid classes, including phosphatidylcholine (PC), sphingomyelin (SM), and ether phospholipids (PC O-), with substitution efficiencies reaching 44% of total PC in NIH 3T3 cells after 24-hour exposure to 500 µM propargyl-choline [2]. The fatty acid composition of propargyl-PC closely mirrors that of native PC, indicating minimal disruption to acyl-chain remodeling machinery [2] [10].
Table 1: Incorporation Efficiency of Choline Analogues in Mammalian Cells
Analogue Structure | TIC Peak Intensity (Labeled Lipids) | Fluorescence Signal | Primary Metabolic Fate |
---|---|---|---|
Propargyl-choline | ~1 × 10⁸ | Intense | PC, SM, PC O- |
Ethynyl-choline | ~5 × 10⁷ | Moderate | PC |
Hexynyl-choline | ~1 × 10⁶ | Weak | PC |
Benzyl-propargyl-choline | ~1 × 10⁶ | Undetectable | PC (after dealkylation) |
Data derived from lipidomics and imaging studies [4].
The Kennedy pathway exhibits remarkable promiscuity toward choline analogues, though steric and electronic factors influence catalytic efficiency:
A critical discovery involves endogenous headgroup remodeling: Cells metabolize β-diazirine choline analogues via sequential dealkylation and re-methylation, converting probes like N-(3-diazirin-3-yl-prop-2-ynyl)-N,N-dimethylamine into propargyl-choline metabolites. This unexpected pathway was confirmed using deuterated choline (D9-choline), which generated D6-PC lipids in HEK293 cells, indicating enzymatic removal of a CD₃ group followed by methylation [4].
Propargyl-choline incorporation kinetics vary significantly across phospholipid classes due to biosynthetic complexity and substrate channeling:
Table 2: Kinetic Parameters of Propargyl-Choline Metabolism in Eukaryotic Cells
Parameter | Phosphatidylcholine | Ether PC | Sphingomyelin |
---|---|---|---|
Time to 50% Max Labeling | 2–4 hours | 8–12 hours | >24 hours |
Max Replacement (%) | 44 ± 3 | 15 ± 2 | 15 ± 3 |
Primary Remodeling Mechanism | Lands cycle (LPCAT1/2) | Ether lipid-specific acyltransferases | SM synthase |
Half-life (Hours) | 3.5 ± 0.4 | 6.8 ± 1.2 | >48 |
Key Fatty Acid Preferences | Omega-6 PUFA > SFA | Arachidonate (20:4) >> SFA | Saturated LCFA |
Data compiled from [1] [2] [5]. PUFA: Polyunsaturated fatty acids; SFA: Saturated fatty acids; LCFA: Long-chain fatty acids.
Brain endothelial cells (bEND3) exhibit distinct PC remodeling plasticity compared to hepatocytes. Propargyl-lyso-PC pulse-chase experiments revealed that endothelial cells remodel >99% of their PC pool within 3.5 hours via LPCAT activity. Notably, PC species containing omega-3 fatty acids exhibit slower turnover than those with saturated or omega-6 acyl chains, indicating substrate-specific regulation of Lands cycle enzymes [5]. These kinetic differences highlight how propargyl-choline enables dissection of compartmentalized phospholipid dynamics in live cells.
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